methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate
Description
Methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a carbamate-protected amino group at the 3-position (phenylmethoxycarbonyl, Cbz) and a methyl ester at the 1-position. Its structural rigidity and functional groups make it amenable to further derivatization, such as deprotection of the Cbz group for peptide coupling or ester hydrolysis to generate carboxylic acids .
Properties
IUPAC Name |
methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)13-8-5-9-14(10-13)17-16(19)21-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,17,19)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLDGYYJEHFVKN-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Chiral Precursors
- The synthesis often begins with commercially available or synthetically accessible cis-3-aminocyclohexanecarboxylic acid derivatives, which can be resolved or prepared enantiomerically pure by asymmetric synthesis or chiral resolution techniques.
- For example, racemic or enantiomerically enriched cis-3-(carbobenzoxyamino)cyclohexanecarboxylic acid is a common precursor, where the amino group is already protected by the phenylmethoxycarbonyl (Cbz) group.
Protection of the Amino Group
- The amino group on the cyclohexane ring is protected by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions to form the carbobenzyloxy (Cbz) derivative.
- Typical conditions involve dissolving the amine in an aqueous or organic solvent with a base such as sodium bicarbonate or triethylamine, followed by slow addition of Cbz-Cl at low temperature (0–5°C) to minimize side reactions and racemization.
Esterification of Carboxylic Acid
- The carboxylic acid group is converted to the methyl ester via Fischer esterification or by using methylating agents such as diazomethane or methyl iodide in the presence of a base.
- Fischer esterification involves refluxing the acid with methanol and a catalytic amount of acid (e.g., sulfuric acid) under anhydrous conditions.
- Alternatively, methylation with diazomethane is performed at low temperature to avoid decomposition or racemization.
Purification and Stereochemical Verification
- The final product is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
- The stereochemical purity is confirmed by chiral HPLC, NMR spectroscopy, and optical rotation measurements to ensure retention of the (1S,3S) configuration.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amino group protection | Benzyl chloroformate, NaHCO3, 0–5°C | Formation of Cbz-protected amino acid |
| 2 | Esterification | Methanol, H2SO4 (cat.), reflux or diazomethane, low temp | Conversion of acid to methyl ester |
| 3 | Purification | Recrystallization or chromatography | Pure this compound |
| 4 | Stereochemical analysis | Chiral HPLC, NMR, optical rotation | Confirmation of (1S,3S) stereochemistry |
Research Findings and Optimization
- Studies have shown that the use of mild bases and low temperatures during the Cbz protection step minimizes racemization and side product formation.
- The choice of esterification method depends on scale and sensitivity; diazomethane methylation offers high yields and mild conditions but requires careful handling due to toxicity.
- Enantiomeric purity is critical; therefore, the use of enantiomerically pure starting materials or chiral resolution methods is emphasized in the literature.
- The compound serves as a chiral auxiliary or intermediate in the synthesis of amino acid derivatives and inhibitors targeting biological pathways, underscoring the importance of stereochemical control.
Notes on Alternative Methods and Patents
- While patents related to similar cyclohexane derivatives exist, specific methods for this compound focus on classical protection and esterification chemistry rather than novel synthetic routes.
- No direct alternative preparation methods involving enzymatic or catalytic asymmetric transformations were found in the surveyed literature, indicating the classical chemical approach remains standard.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amino protection reagent | Benzyl chloroformate (Cbz-Cl) | Use base (NaHCO3 or Et3N), low temp (0–5°C) |
| Solvent for protection | Aqueous-organic biphasic or organic (e.g., dioxane/water) | Ensures controlled reaction environment |
| Esterification method | Fischer esterification or diazomethane methylation | Fischer esterification requires reflux |
| Purification technique | Recrystallization or silica gel chromatography | Ensures removal of impurities |
| Stereochemical control | Use of enantiomerically pure starting material | Confirmed by chiral HPLC and optical rotation |
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism depends on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Stereochemical Variations
Key Compounds for Comparison
| Compound Name | CAS Number | Substituent (Position 3) | Stereochemistry | Purity | Notable Features |
|---|---|---|---|---|---|
| Methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate | Not provided | Phenylmethoxycarbonyl (Cbz) | (1S,3S) | N/A | Chiral building block; Cbz protection |
| (1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1035) | 222530-39-4 | tert-Butoxycarbonyl (Boc) | (1R,3S) | ≥98% | Acid form; Boc protection for stability |
| Methyl (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | 1820583-20-7 | tert-Butoxycarbonyl (Boc) | (1R,3S) | 98% | Methyl ester; Boc group enhances lipophilicity |
| Methyl cis-4-hydroxycyclohexanecarboxylate (PB05684) | 3618-03-9 | Hydroxyl | cis (1,4) | N/A | Hydroxy substituent; polar derivative |
Analysis
- Protecting Groups: The Cbz group in the target compound is less stable under hydrogenolytic conditions compared to the Boc group (tert-butoxycarbonyl) in analogs like PBZS1035 and CAS 1820583-20-6. Boc-protected derivatives are preferred in solid-phase peptide synthesis due to their acid-labile nature .
Stereochemistry :
Functional Groups :
Physicochemical Properties
- Solubility and Stability :
- The Boc group in analogs like CAS 1820583-20-7 increases lipophilicity, favoring blood-brain barrier penetration, whereas the Cbz group in the target compound may reduce solubility due to aromatic stacking .
- Methyl esters generally exhibit higher volatility and lower melting points than carboxylic acids, impacting formulation strategies .
Biological Activity
Methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1035325-22-4
- Molecular Formula : CHNO
The structural formula can be represented as follows:
Research indicates that this compound exhibits several biological activities:
- Inhibition of Protein Interactions : The compound has been shown to inhibit interactions between menin and MLL proteins, which are crucial in various cellular processes including gene expression and cell differentiation .
- Anti-Cancer Properties : Preliminary studies suggest that this compound may possess anti-cancer properties by disrupting critical signaling pathways involved in tumor growth and proliferation .
1. Cell Differentiation
The compound has demonstrated effects on cell differentiation. In vitro studies have shown that it can influence the differentiation of stem cells into specific cell types, which is essential for tissue regeneration and repair .
2. Neuroprotective Effects
Research indicates potential neuroprotective effects of this compound. It may help in reducing neuroinflammation and protecting neuronal cells from oxidative stress, which is significant in neurodegenerative diseases .
Case Study 1: Anti-Cancer Activity
In a recent study published in a peer-reviewed journal, this compound was tested on various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against specific cancer types. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for cancer treatment.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Mice treated with the compound exhibited reduced levels of amyloid-beta plaques and improved cognitive function compared to the control group. This suggests that this compound may be a candidate for further research in neurodegenerative disease therapies.
Summary of Findings
| Biological Activity | Description |
|---|---|
| Inhibition of Protein Interaction | Disrupts menin-MLL interactions, potentially affecting gene expression. |
| Cell Differentiation | Influences stem cell differentiation into specific cell types. |
| Anti-Cancer Properties | Exhibits dose-dependent inhibition of cancer cell proliferation. |
| Neuroprotective Effects | Reduces neuroinflammation and protects neurons from oxidative stress. |
Q & A
Q. What are the key considerations for synthesizing methyl (1S,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate with high stereochemical purity?
The synthesis of stereoisomerically pure compounds requires chiral auxiliaries or catalysts. For bicyclic carboxylates (e.g., Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate), stereochemical control is achieved via enantioselective cycloaddition or asymmetric hydrogenation . For the target compound, a stepwise approach is recommended:
- Step 1 : Introduce the phenylmethoxycarbonyl (Cbz) group via carbamate formation under anhydrous conditions.
- Step 2 : Use chiral catalysts (e.g., Jacobsen’s catalyst) during cyclohexane ring formation to enforce (1S,3S) configuration.
- Validation : Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, cyclohexane derivatives (e.g., methyl 4-formylcyclohexanecarboxylate) show distinct coupling constants for axial vs. equatorial protons .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for (1S,3S)-methyl tetrahydroisoquinoline carboxylates .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported for similar carbamate-cyclohexane derivatives?
Discrepancies in yields often stem from solvent polarity, temperature, or competing side reactions. For example:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carbamate stability but may promote hydrolysis at elevated temperatures. Non-polar solvents (e.g., toluene) minimize side reactions but slow kinetics .
- Catalyst Loading : Overloading chiral catalysts (e.g., >10 mol%) can reduce ee due to non-selective pathways . Recommendation : Conduct a Design of Experiments (DoE) to optimize parameters like solvent, temperature, and catalyst ratio .
Q. What strategies mitigate racemization during the synthesis of (1S,3S)-configured cyclohexane derivatives?
Racemization risks arise during nucleophilic substitution or esterification. Mitigation approaches include:
- Low-Temperature Reactions : Perform acylations below 0°C to slow epimerization.
- Protecting Group Choice : Use sterically hindered groups (e.g., tert-butoxycarbonyl, Boc) instead of Cbz to reduce steric strain .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate instability .
Q. How can computational methods aid in predicting the biological activity of this compound?
- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase or kinases) using software like AutoDock Vina. For example, tetrahydroisoquinoline carboxylates exhibit binding affinity to neurotransmitter receptors .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, topological polar surface area) with activity data from analogs (e.g., methyl 4-O-caffeoylquinate) .
- MD Simulations : Assess conformational stability in lipid bilayers or aqueous environments .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic routes, and how can they be improved?
- Challenge : Low yields in cyclization steps due to ring strain.
- Solution : Use strain-release agents (e.g., Lewis acids like BF₃·OEt₂) to stabilize transition states .
- Challenge : Scalability of asymmetric synthesis.
- Solution : Transition from batch to flow chemistry for better heat/mass transfer control .
Q. How to address discrepancies between theoretical and experimental spectroscopic data?
- Root Cause : Solvent effects, crystal packing (for X-ray), or dynamic proton exchange (in NMR).
- Resolution :
- Compare experimental H NMR with DFT-calculated chemical shifts (e.g., using Gaussian09) .
- For X-ray data, refine structures with merged datasets to resolve disorder .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
